molecular formula C17H16ClNOS B5759469 1-[2-chloro-5-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline

1-[2-chloro-5-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5759469
M. Wt: 317.8 g/mol
InChI Key: XIKQLGPWVDPVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves various strategies, including diastereoselective alkylation and Pictet–Spengler cyclization. For example, Huber and Seebach (1987) demonstrated the synthesis of related tetrahydroisoquinolines using phenylalanine-derived precursors and diastereoselective alkylation methods (Huber & Seebach, 1987). Additionally, Silveira et al. (2001) reported the synthesis of 1-benzoyl-tetrahydroisoquinoline derivatives using α-chloro-α-phenylthioketones under modified Pictet–Spengler conditions (Silveira et al., 2001).

Molecular Structure Analysis

The structure of tetrahydroquinoline derivatives can be complex. Aliev et al. (1997) studied the crystal structure of related compounds, providing insights into their molecular configurations (Aliev et al., 1997).

Chemical Reactions and Properties

The reactivity and chemical properties of tetrahydroquinoline derivatives depend on their structure. Smith et al. (2003) explored the reactivity of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands in gene expression control systems (Smith et al., 2003). Muramatsu et al. (2013) described the direct sp3 C-H bond arylation of tetrahydroisoquinolines under mild conditions (Muramatsu et al., 2013).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. For instance, Pinilla et al. (2012) provided X-ray powder diffraction data for a related compound, offering insight into its physical structure (Pinilla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the applications and behavior of tetrahydroquinoline derivatives. Chang and Kim (2002) investigated the synthesis and properties of quinazoline derivatives, which share some similarities with tetrahydroquinoline structures (Chang & Kim, 2002).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, the mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c1-21-13-8-9-15(18)14(11-13)17(20)19-10-4-6-12-5-2-3-7-16(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKQLGPWVDPVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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